Ethyl 3-(4-methoxyphenyl)prop-2-enoate
Overview
Description
Ethyl 3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C12H14O3 . It is a derivative of cinnamic acid, which is a key intermediate in shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of aromatic compounds and play a crucial role in the growth and development of plants .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-methoxyphenyl)prop-2-enoate is characterized by a conjugated system involving a phenyl ring, a prop-2-enoate group, and a methoxy group . The molecule is almost planar, with an average deviation of the C and O atoms from the least-squares plane of 0.146 (4)A . The geometry about the C=C bond is trans . The phenyl ring and -COOCH3 group are twisted with respect to the double bond by 9.3 (3) and 5.6 (5) degree, respectively .Physical And Chemical Properties Analysis
Ethyl 3-(4-methoxyphenyl)prop-2-enoate has a molecular weight of 206.24 g/mol . It has a XLogP3 value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 206.094294304 g/mol . The topological polar surface area is 35.5 Ų .Scientific Research Applications
N⋯π and O⋯π Interactions
Ethyl 3-(4-methoxyphenyl)prop-2-enoate is involved in rare N⋯π and O⋯π interactions, contributing to unique crystal packing structures. This reveals its potential in crystal engineering and understanding molecular interactions (Zhang, Wu, & Zhang, 2011).
C⋯π Interaction
The compound exhibits an unusual non-hydrogen bond type C⋯π interaction, a finding that is significant for understanding electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis of Unnatural α-Amino Acid Derivatives
It has been used in the synthesis of highly substituted unnatural α-amino esters, demonstrating its utility in organic synthesis and pharmaceutical research (Hopkins & Malinakova, 2007).
Crystal Structure Analysis
The compound's crystal structure was analyzed, providing insights into its molecular geometry and potential applications in material science and crystallography (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Surface Enhanced Raman Spectra
Studies on its surface geometry using SERS spectra offer insights into molecular adsorption and orientation, relevant for surface chemistry and sensor technology (Sajan, Joe, Jayakumar, & Zaleski, 2008).
Vibrational Spectral Studies
Its vibrational spectral analysis suggests potential applications in non-linear optics due to charge-transfer interactions and polarization effects (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).
properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGCHLFKUPGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862787 | |
Record name | Ethyl 4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-(4-methoxyphenyl)acrylate | |
CAS RN |
1929-30-2 | |
Record name | Ethyl p-methoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1929-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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